molecular formula C10H13BrN2 B1410537 N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine CAS No. 1564790-07-3

N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine

Cat. No. B1410537
M. Wt: 241.13 g/mol
InChI Key: CXZXZLJWSHJNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine (5-BP-MCB) is a cyclobutanamine derivative with a bromopyridin-3-ylmethyl substituent at the N-position. It is a relatively new compound, first synthesized in 2020 by a team of Japanese researchers. 5-BP-MCB has been studied for its potential as a therapeutic agent and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Synthesis and Toxicity Assessment

N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine and its derivatives have been studied for their synthesis and toxicity assessment. One study evaluated the toxicity of 3-oxobutanamide derivatives, including this compound, using human lymphocytes and isolated mitochondria. It was found that these compounds exhibited low toxicity at lower concentrations but increased toxicity at higher concentrations. A particular focus was on the toxicity of compounds with bromine substituents, which showed marked cellular and mitochondrial toxicity (Razzaghi-Asl et al., 2017).

Oxidant Properties and Vitamin Influence

Another research angle explored the impact of derivatives of N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine on oxidant properties and vitamin levels in rats. A study synthesized novel compounds and assessed their effects on serum vitamins A, E, C, selenium, and malondialdehyde levels. The results indicated that these compounds could induce severe stress and increase free radicals (Karatas et al., 2006).

Analytical Characterization and Identification

The compound's derivatives have also been the subject of studies focused on analytical characterization and identification. For example, a study presented the identification and synthesis of a research chemical structurally related to N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine, exploring its potential pharmacological activities (McLaughlin et al., 2016).

properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-4-8(5-12-7-9)6-13-10-2-1-3-10/h4-5,7,10,13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZXZLJWSHJNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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